molecular formula C7H11N3O2 B13948303 ethyl (1H-1,2,3-triazol-1-yl)propanoate

ethyl (1H-1,2,3-triazol-1-yl)propanoate

Cat. No.: B13948303
M. Wt: 169.18 g/mol
InChI Key: HSZBSKFDEYXXBN-UHFFFAOYSA-N
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Description

Ethyl (1H-1,2,3-triazol-1-yl)propanoate is a triazole-containing compound synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . The triazole core confers stability, hydrogen-bonding capacity, and bioactivity, making it a scaffold of interest in pharmaceuticals and materials science . Its molecular formula is C₇H₁₁N₃O₂, with a propanoate chain linking the triazole and ethyl ester moieties.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 2-(triazol-1-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)6(2)10-5-4-8-9-10/h4-6H,3H2,1-2H3

InChI Key

HSZBSKFDEYXXBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=CN=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1H-1,2,3-triazol-1-yl)propanoate can be synthesized via “click” chemistry, a widely used method for constructing 1,2,3-triazole rings. This involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The synthesis typically starts with ethyl lactate as a starting material, which undergoes a series of reactions including the Mitsunobu reaction and Suzuki–Miyaura cross-coupling in aqueous medium .

Industrial Production Methods

Industrial production of this compound often involves large-scale click chemistry processes due to their efficiency and high yield. The use of water-soluble ligands in the copper(I)-catalyzed azide-alkyne cycloaddition helps in accelerating reaction rates and suppressing cell cytotoxicity, making the process more viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1H-1,2,3-triazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield various triazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Ester and Triazole Groups

Methyl (R)-2-(4-Substituted Triazol-1-yl)propanoate Derivatives
  • Structure: Methyl esters with chiral substituents (e.g., tert-butoxycarbonylaminoethyl groups) at the triazole 4-position .
  • Synthesis : CuAAC with terminal alkynes and azides, yielding >95% conversion and diastereomeric ratios (dr) >99/1 .
  • Key Differences: Ester Group: Methyl (vs. ethyl) reduces steric bulk and lipophilicity. Chirality: Chiral centers in substituents (e.g., (R,R)-8 in ) enable enantioselective interactions. Bioactivity: Not explicitly reported, but similar triazoles inhibit carbonic anhydrase-II .
Methyl 3-((2-(1H-Pyrazol-1-yl)ethyl)amino)propanoate
  • Structure: Hybrid pyrazole-triazole with an aminoethyl linker .
  • Applications : Focused on peptidomimetics and foldamers due to hydrogen-bonding motifs .
  • Key Differences: Heterocycle: Pyrazole introduces additional nitrogen sites for coordination or binding. Functionality: Amino groups enable conjugation, unlike the ester-only functionality in the target compound.

Physicochemical Properties

Spectral Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (Observed) Reference
Ethyl (1H-1,2,3-triazol-1-yl)propanoate Not reported Not reported Not reported
(R,R)-8 (Methyl ester analog) 1.70–8.09 (multiplet) 20.3–170.1 (carbonyl at 170.1) 299.1725 [M+H]⁺
(1R,2R)-Triacetate derivative 1.70–8.09 (aromatic protons) 20.3–170.1 (ester carbonyls) 513.1881 [M+H]⁺
  • Key Insights :
    • Ethyl esters are expected to show upfield shifts for ethyl protons (δ ~1.2–1.4) compared to methyl (δ ~3.6–3.8).
    • Triazole protons typically resonate at δ 7.5–8.5 .

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